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Compound of Interest

Compound Name: 4-Ethylbiphenyl

Cat. No.: B1582967 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethylbiphenyl

Introduction
p-Ethylbiphenyl (4-Ethylbiphenyl) is an aromatic hydrocarbon notable for its biphenyl

backbone, a structural motif of significant interest in materials science, organic synthesis, and

medicinal chemistry. As a derivative of biphenyl, its properties are foundational for the

development of more complex molecules, including liquid crystals, specialized polymers, and

pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the

essential physical and chemical properties of p-Ethylbiphenyl, offering field-proven insights and

detailed experimental context for researchers, scientists, and drug development professionals.

We will delve into its structural characteristics, physicochemical parameters, spectroscopic

signature, chemical reactivity, and safe handling protocols, grounding all claims in authoritative

data.

Molecular Structure and Identification
The fundamental characteristics of a chemical compound are dictated by its structure. p-

Ethylbiphenyl consists of two phenyl rings linked by a single bond, with an ethyl group

substituent at the para (4) position of one ring.

Chemical Structure:

IUPAC Name: 1-ethyl-4-phenylbenzene[2]
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Synonyms: 4-Ethylbiphenyl, 4-Ethyl-1,1'-biphenyl[2]

CAS Number: 5707-44-8[2]

Molecular Formula: C₁₄H₁₄[2]

Molecular Weight: 182.26 g/mol [2]

Physicochemical Properties
The physical state and behavior of p-Ethylbiphenyl under various conditions are critical for its

application in synthesis and material formulation. These properties are summarized below.

Property Value Source(s)

Appearance White crystalline solid [3]

Melting Point 34 - 36 °C (93.2 - 96.8 °F) [3]

Boiling Point ~255 °C (491 °F)

Solubility
Insoluble in water; soluble in

common organic solvents.
[1][3]

Odor No data available/Pleasant [1][3]

Vapor Density Not applicable [3]

The biphenyl core imparts a planar, rigid character to the molecule, leading to its solid state at

room temperature. The ethyl group adds a nonpolar, aliphatic character, ensuring its solubility

in organic solvents like ethanol, acetone, and toluene, while remaining immiscible with water.[1]

[3]

Spectroscopic Data Analysis: A Structural
Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of p-

Ethylbiphenyl. The expected spectral features are a direct consequence of its molecular

structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C)

environments within the molecule.

¹H NMR: The proton NMR spectrum is highly characteristic.

Ethyl Group: An upfield triplet (3H) around 1.35 ppm results from the methyl protons being

split by the adjacent methylene protons. A quartet (2H) around 2.78 ppm arises from the

methylene protons, which are split by the methyl protons.[4] This classic triplet-quartet

pattern is a hallmark of an ethyl group.

Aromatic Protons: The protons on the two phenyl rings will appear as a complex series of

multiplets in the downfield region, typically between 7.41 and 7.68 ppm.[4] The deshielding

is due to the anisotropic effect of the aromatic ring currents. Protons on the substituted

ring are chemically distinct from those on the unsubstituted ring, leading to multiple

signals.

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group's methyl and

methylene carbons, as well as multiple signals for the aromatic carbons, reflecting the

molecule's symmetry and substitution pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.

C-H Stretching: Expect sharp peaks just below 3000 cm⁻¹ corresponding to the sp³-

hybridized C-H bonds of the ethyl group. Peaks just above 3000 cm⁻¹ correspond to the sp²-

hybridized C-H bonds of the aromatic rings.[5]

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600

cm⁻¹ region.[5]

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can help

confirm the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://escholarship.org/content/qt8hg7h9dz/qt8hg7h9dz.pdf
https://escholarship.org/content/qt8hg7h9dz/qt8hg7h9dz.pdf
https://m.youtube.com/watch?v=vVKVvsFrn-Q
https://m.youtube.com/watch?v=vVKVvsFrn-Q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the

molecule, approximately 182.26 m/z.[2]

Fragmentation: A prominent fragment would likely be observed at m/z 167, corresponding to

the loss of a methyl group ([M-15]⁺), which is a common fragmentation pathway for ethyl-

substituted aromatic compounds.

Chemical Properties and Reactivity
The chemical behavior of p-Ethylbiphenyl is governed by its two main components: the

aromatic biphenyl system and the aliphatic ethyl side chain.

Aromatic Reactivity
The biphenyl ring system is relatively non-reactive but can undergo electrophilic aromatic

substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically

under the influence of a Lewis acid catalyst.[1][6] The substitution pattern is directed by the

existing ethyl group and the phenyl substituent, which are both ortho-, para-directing activators.

Synthesis Pathways
Understanding the synthesis of p-Ethylbiphenyl provides insight into its chemical properties.

Common laboratory and industrial syntheses involve cross-coupling reactions, which are

fundamental in modern organic chemistry.

Suzuki Coupling: A highly efficient method involves the palladium-catalyzed reaction between

4-ethylphenylboronic acid and a halobenzene (e.g., bromobenzene). This reaction is valued

for its high yields and tolerance of various functional groups.

Friedel-Crafts Alkylation: Another approach is the alkylation of biphenyl with an ethylating

agent like ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride

(AlCl₃).[7] However, this method can sometimes lead to polysubstitution and rearrangement

products.

The choice of synthesis method depends on the desired scale, purity requirements, and

available starting materials. The prevalence of cross-coupling methods underscores the
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importance of this class of reactions in constructing biaryl compounds.[7]

Safety and Handling
Proper handling of p-Ethylbiphenyl is essential to ensure laboratory safety and environmental

protection. The following information is derived from globally recognized safety classifications.

GHS Hazard Classification:

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

H410: Very toxic to aquatic life with long-lasting effects[2]

Precautionary Measures:

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid

breathing dust and contact with skin and eyes.[8] Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is

noted to be moisture-sensitive.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid

release to the environment, as the material is very toxic to aquatic life.

Experimental Protocol: Purity Determination by Gas
Chromatography (GC)
Validating the purity of p-Ethylbiphenyl is a critical step in any research or development

workflow. Gas chromatography is a standard and reliable method for this purpose.

Objective: To determine the purity of a p-Ethylbiphenyl sample by separating it from potential

volatile impurities.
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Materials & Equipment:

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

High-purity helium or nitrogen as carrier gas

p-Ethylbiphenyl sample

High-purity solvent for dilution (e.g., acetone or hexane)

Volumetric flasks and microsyringes

Methodology:

Sample Preparation: a. Accurately weigh approximately 10 mg of the p-Ethylbiphenyl

sample. b. Dissolve the sample in 10 mL of acetone in a volumetric flask to create a ~1

mg/mL solution. Ensure the sample is fully dissolved.

GC Instrument Setup: a. Injector Temperature: 250 °C b. Detector (FID) Temperature: 280 °C

c. Oven Program:

Initial Temperature: 100 °C, hold for 2 minutes.
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
Final Hold: Hold at 250 °C for 5 minutes. d. Carrier Gas Flow Rate: Set to ~1 mL/min
(Helium). e. Injection Volume: 1 µL.

Analysis: a. Inject 1 µL of the prepared sample solution into the GC. b. Start the data

acquisition. c. Allow the run to complete according to the oven program.

Data Interpretation: a. Identify the main peak corresponding to p-Ethylbiphenyl based on its

retention time. b. Integrate the area of all peaks in the chromatogram. c. Calculate the purity

as the percentage of the area of the main peak relative to the total area of all peaks.

Purity (%) = (Area of p-Ethylbiphenyl Peak / Total Area of All Peaks) x 100
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This self-validating protocol ensures that any volatile impurities are separated from the main

compound, providing a quantitative measure of purity.

Workflow Diagram: GC Purity Analysis
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Sample Preparation

GC Analysis

Data Processing

1. Weigh Sample
(~10 mg)

2. Dissolve in Solvent
(10 mL Acetone)

3. Set GC Parameters
(Temp, Flow, Program)

4. Inject Sample
(1 µL)

5. Run Analysis & 
Acquire Data

6. Integrate Peak Areas

7. Calculate % Purity

8. Final Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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